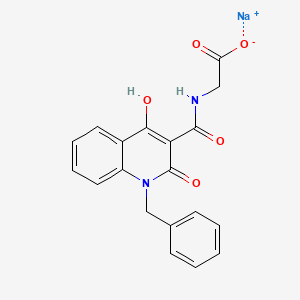
IOX2 (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IOX2 (sodium) is a specific inhibitor of prolyl hydroxylase-2 (PHD2), with an IC50 value of 22 nM . It is known for its ability to regulate platelet function and arterial thrombosis by upregulating hypoxia-inducible factor 1-alpha (HIF-1α) expression and inhibiting reactive oxygen species (ROS) production . This compound is widely used in the study of thrombotic diseases and has significant implications in various scientific research fields .
Métodos De Preparación
The synthesis of IOX2 (sodium) involves the use of isatoic anhydride as a starting material . The conventional technology has been improved and optimized to reduce reaction costs and treatment difficulties . The synthetic route typically involves multiple steps, including the formation of key intermediates and the final product under controlled reaction conditions . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact and production costs .
Análisis De Reacciones Químicas
IOX2 (sodium) undergoes various chemical reactions, including:
Oxidation: IOX2 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of IOX2, altering its chemical properties.
Substitution: IOX2 can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
IOX2 (sodium) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of IOX2 (sodium) involves the inhibition of prolyl hydroxylase-2 (PHD2), which leads to the stabilization and upregulation of hypoxia-inducible factor 1-alpha (HIF-1α) . This, in turn, regulates various downstream pathways involved in cellular responses to hypoxia, including the expression of genes related to angiogenesis, metabolism, and cell survival . The molecular targets and pathways involved include the inhibition of ROS production and the modulation of platelet function and arterial thrombosis .
Comparación Con Compuestos Similares
IOX2 (sodium) is unique in its high selectivity and potency as a PHD2 inhibitor . Similar compounds include:
PX-478: Another inhibitor of HIF-1α, but with different selectivity and potency profiles.
BAY 87-2243: A hypoxia-inducible factor modulator with distinct chemical properties and applications.
KC7F2: An inhibitor of HIF-1α with varying degrees of selectivity and efficacy.
These compounds share similarities in their ability to modulate hypoxia-related pathways but differ in their chemical structures, selectivity, and specific applications .
Propiedades
Fórmula molecular |
C19H15N2NaO5 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
sodium;2-[(1-benzyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C19H16N2O5.Na/c22-15(23)10-20-18(25)16-17(24)13-8-4-5-9-14(13)21(19(16)26)11-12-6-2-1-3-7-12;/h1-9,24H,10-11H2,(H,20,25)(H,22,23);/q;+1/p-1 |
Clave InChI |
FGRWPWFJKJBNRV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15140079.png)

![(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B15140097.png)
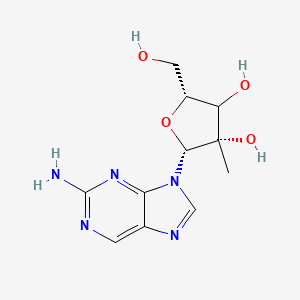
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one](/img/structure/B15140113.png)
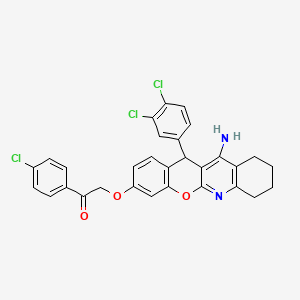
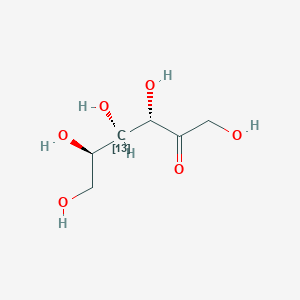
![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)
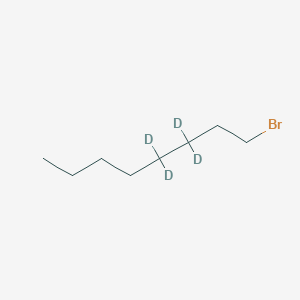
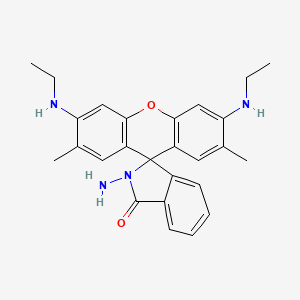
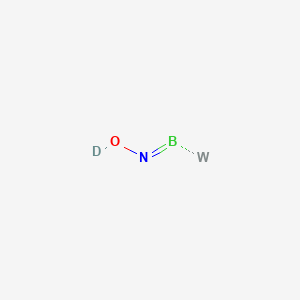
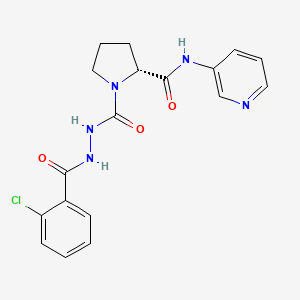
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)
![2-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140169.png)
